molecular formula C21H20ClNO B1393875 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-63-3

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393875
CAS No.: 1160253-63-3
M. Wt: 337.8 g/mol
InChI Key: XLRYMLCTIJSTJI-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a quinoline core substituted with a sec-butylphenyl group and a carbonyl chloride functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with sec-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carbonyl Chloride Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The carbonyl chloride group in 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: The quinoline core can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents such as acetonitrile or dichloromethane.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Alcohols and Amines: Formed from reduction reactions.

    Quinoline N-oxides: Formed from oxidation reactions.

Scientific Research Applications

Chemistry: 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride is used as an intermediate in the synthesis of various quinoline-based compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound can be used to synthesize derivatives that are tested for these biological activities.

Medicine: Quinoline-based compounds have shown promise in the treatment of diseases such as malaria, tuberculosis, and cancer. This compound serves as a precursor for the synthesis of these therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

    2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure with a different position of the methyl group on the quinoline core.

    2-(4-tert-Butylphenyl)-6-methylquinoline-4-carbonyl chloride: Similar structure with a tert-butyl group instead of a sec-butyl group.

    2-(4-Isopropylphenyl)-6-methylquinoline-4-carbonyl chloride: Similar structure with an isopropyl group instead of a sec-butyl group.

Uniqueness: 2-(4-Sec-butylphenyl)-6-methylquinoline-4-carbonyl chloride is unique due to the specific positioning of the sec-butylphenyl group and the carbonyl chloride functional group, which imparts distinct reactivity and properties

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-4-14(3)15-6-8-16(9-7-15)20-12-18(21(22)24)17-11-13(2)5-10-19(17)23-20/h5-12,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRYMLCTIJSTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165597
Record name 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-63-3
Record name 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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